methyl 3-({[(4-ethoxyphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-({[(4-ethoxyphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzothiophene core, a carbamoyl group, and an ethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[(4-ethoxyphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with an isocyanate derivative.
Attachment of the Ethoxyphenyl Moiety: The ethoxyphenyl group is attached through a nucleophilic substitution reaction.
Final Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[(4-ethoxyphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the benzothiophene core and the ethoxyphenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-({[(4-ethoxyphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-({[(4-ethoxyphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-({[(4-methoxyphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate
- Methyl 3-({[(4-chlorophenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate
Uniqueness
Methyl 3-({[(4-ethoxyphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 3-[[2-(4-ethoxyanilino)-2-oxoethyl]-methylsulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S2/c1-4-29-15-11-9-14(10-12-15)22-18(24)13-23(2)31(26,27)20-16-7-5-6-8-17(16)30-19(20)21(25)28-3/h5-12H,4,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEVFPGSVYDDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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